6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
Systematic Nomenclature and CAS Registry Analysis
The compound is systematically named 6-chloro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride , reflecting its bicyclic benzoxazine core modified by a chlorine substituent and a hydrochloride salt. The International Union of Pure and Applied Chemistry (IUPAC) name confirms the positioning of the chlorine atom at the 6th position of the benzene ring and the partial saturation of the oxazine heterocycle. The CAS Registry Number 1956310-17-0 uniquely identifies this compound, while alternative registry entries include 12510544 for the free base form.
The molecular formula C₈H₉Cl₂NO (molecular weight: 206.07 g/mol) accounts for the benzoxazine scaffold, chlorine substituent, and hydrochloride counterion. Key identifiers include the SMILES notation C1COC2=C(N1)C=C(C=C2)Cl.Cl , which delineates the bicyclic structure with chlorine at position 6, and the InChIKey JUYFTHSMONRLTC-UHFFFAOYSA-N , enabling precise chemical database queries.
Molecular Architecture: Benzoxazine Core Modifications
The benzoxazine core consists of a benzene ring fused to a six-membered oxazine heterocycle containing one oxygen and one nitrogen atom. In this derivative, the oxazine ring is partially saturated (3,4-dihydro), resulting in a non-planar conformation that influences its reactivity and physical properties. The chlorine substituent at position 6 introduces steric and electronic effects, altering electron density across the aromatic system and enhancing intermolecular interactions.
The hydrochloride salt forms via protonation of the oxazine nitrogen, creating a chloride counterion that stabilizes the structure through ionic bonding. This modification increases solubility in polar solvents compared to the free base. Key structural features are summarized below:
| Property | Description |
|---|---|
| Core Structure | Benzene fused to a partially saturated oxazine ring (3,4-dihydro-2H-1,4-benzoxazine) |
| Substituents | Chlorine at position 6; hydrochloride salt at the oxazine nitrogen |
| Molecular Geometry | Non-planar due to partial saturation of the oxazine ring |
| Electronic Effects | Electron-withdrawing chlorine reduces aromatic electron density |
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for 6-chloro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride remains unreported, studies on structurally analogous benzoxazines provide insights. For example, 6-chloro-2H-1,4-benzoxazin-3(4H)-one adopts a screw-boat conformation in its crystalline state, stabilized by intermolecular N–H···O hydrogen bonds along the b-axis. By analogy, the dihydro-oxazine ring in the hydrochloride derivative likely exhibits similar pseudo-chair or boat conformations, with the hydrochloride group facilitating additional hydrogen-bonding networks.
Nuclear magnetic resonance (NMR) studies of related dihydrobenzoxazines reveal conformational heterogeneity. For instance, 1,2-dihydro-4-methyl-4H-3,1-benzoxazine exists as a 75:25 mixture of equatorial and axial conformers, influenced by steric interactions between substituents. Such dynamics suggest that the chlorine substituent in 6-chloro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride may impose similar conformational preferences, affecting its packing efficiency and crystallinity.
Comparative Structural Analysis with Related Benzoxazine Derivatives
The structural uniqueness of 6-chloro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride becomes evident when compared to other benzoxazine derivatives:
6-Chloro-1H-2,3-benzoxazin-4-one
The table below highlights key differences:
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYFTHSMONRLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the cyclization of 2-amino-4-chlorophenol derivatives using bromoethyl sulfonium triflate as a dialkylating agent. The reaction proceeds under mild conditions (25–30°C) in dichloromethane (DCM) or tetrahydrofuran (THF), with sodium hydride (NaH) as the base. The sulfonium salt facilitates intramolecular cyclization by activating the phenolic oxygen and amine nitrogen for ether and C–N bond formation.
Key Steps :
-
Substrate Preparation : 2-Amino-4-chlorophenol is protected with carbamate or amide groups (e.g., Boc or Cbz) to prevent side reactions.
-
Cyclization : The protected substrate reacts with bromoethyl sulfonium triflate, generating the benzoxazine core.
-
Deprotection and Salt Formation : Acidic hydrolysis (HCl) removes protecting groups and yields the hydrochloride salt.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Base | NaH (3.5 equiv) |
| Solvent | DCM or THF |
| Temperature | 25–30°C |
| Reaction Time | 5–8 hours |
| Yield | 72–99% |
Epichlorohydrin-Mediated Ring Closure
Green Chemistry Approach
A metal-free, one-pot synthesis utilizes epichlorohydrin and aqueous sodium hydroxide (NaOH) to construct the benzoxazine ring. This method avoids toxic solvents and achieves high atom economy.
Procedure :
-
Epoxide Formation : 2-Amino-4-chlorophenol reacts with epichlorohydrin in water, forming an intermediate epoxide.
-
Cyclization : NaOH promotes nucleophilic attack by the amine on the epoxide, leading to ring closure.
-
Acidification : HCl is added to precipitate the hydrochloride salt.
Advantages :
Reduction of 6-Chloro-2H-benzo[b] oxazin-3(4H)-one
Borane-THF Reduction
This two-step method involves synthesizing the oxazinone intermediate followed by reduction:
-
Oxazinone Synthesis :
-
Reduction :
Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxazinone formation | NaH, dimethyl oxalate, toluene | 80% |
| Reduction | BH₃-THF, THF, 0–20°C | 95% |
Comparative Analysis of Methods
Critical Considerations
-
Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for purification.
-
Side Reactions : Over-alkylation or aziridine formation is mitigated by using stoichiometric NaH and controlled temperatures.
-
Industrial Adaptation : Continuous flow reactors improve efficiency for large-scale production.
Recent Innovations
Ultrasound-assisted synthesis reduces reaction times (75–90 minutes) and enhances yields (up to 98%) by accelerating cyclization kinetics. This method is particularly effective for derivatives with electron-withdrawing substituents .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is investigated for its potential therapeutic effects. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit anticancer properties. For instance, compounds structurally similar to 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine have been shown to inhibit cancer cell proliferation in vitro. These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents.
Materials Science
In materials science, this compound is utilized as a building block for synthesizing polymers and other advanced materials.
Application in Polymer Synthesis
The compound can be polymerized to create materials with specific mechanical and thermal properties. Research indicates that incorporating oxazine rings into polymer backbones can enhance thermal stability and mechanical strength.
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 150°C |
| Thermal Decomposition Point | 300°C |
Synthetic Organic Chemistry
As a versatile intermediate, this compound serves as a precursor in the synthesis of various organic compounds.
Synthesis of Functionalized Compounds
The chlorinated position on the oxazine ring allows for further functionalization through nucleophilic substitution reactions. This property enables the synthesis of a wide array of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Mechanism of Action
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as 6-chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and other oxazine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The benzo[b][1,4]oxazine scaffold allows for diverse substitutions. Key analogues include:
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogues (e.g., 6-Bromo derivative) .
- Thermal Stability : Fluorinated analogues (e.g., 6-Fluoro) exhibit higher thermal stability due to stronger C-F bonds, whereas brominated derivatives may decompose at lower temperatures .
- Reactivity : The chlorine atom in the target compound facilitates electrophilic substitution reactions, while the trifluoromethyl group in the CF₃ analogue directs meta-substitution .
Biological Activity
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, including case studies and data tables to illustrate its efficacy.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain benzoxazine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine | Staphylococcus aureus | ≤0.25 |
| 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine | Escherichia coli | ≤0.50 |
These results suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that this compound inhibits cell proliferation in prostate cancer cells (PC3) with an IC50 value indicating significant efficacy.
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 (Prostate Cancer) | 0.6 ± 0.3 |
This activity highlights its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazine derivatives have also been explored. In a model of inflammation induced by lipopolysaccharides (LPS), compounds similar to 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of benzoxazines are often attributed to their ability to interact with specific biological targets within cells. For instance, studies have indicated that these compounds can inhibit certain enzyme activities related to cell signaling pathways involved in inflammation and cancer progression .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted benzoxazines showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound was tested in both agar diffusion and broth microdilution assays to determine its minimum inhibitory concentration (MIC).
Case Study 2: Cancer Cell Inhibition
In another investigation focusing on prostate cancer cells (PC3), researchers treated cells with varying concentrations of the compound and assessed cell viability using MTT assays. The results indicated a dose-dependent inhibition of cell growth.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with precursors such as substituted benzoxazines or chloro-substituted intermediates. For example, chlorination using phosphorus pentachloride (PCl₅) under controlled anhydrous conditions is a critical step .
- Step 2 : Optimize reaction temperature (typically 60–80°C) and solvent selection (e.g., dichloromethane or tetrahydrofuran) to improve yield.
- Step 3 : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (ethyl acetate/hexane gradients).
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Purity thresholds >98% are typical for research-grade material .
- Structural Confirmation : Employ NMR (¹H and ¹³C) to verify substituent positions and FT-IR to confirm functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight validation (±2 ppm tolerance).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?
- Methodology :
- Step 1 : Systematically test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures (0–25°C) .
- Step 2 : Use dynamic light scattering (DLS) to detect aggregation, which may falsely indicate low solubility.
- Step 3 : Cross-validate findings with computational solubility predictors (e.g., COSMO-RS) using SMILES notation (e.g.,
C1C2=C(C=CC(=C2)Cl)ONC1) .
Q. What computational strategies are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, leveraging crystallographic data for force field parameterization .
- Machine Learning : Train models on PubChem bioactivity data to prioritize synthetic routes with high predicted efficacy .
Q. How can X-ray crystallography be utilized to resolve ambiguities in the compound’s stereochemistry?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., methanol/water).
- Step 2 : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL.
- Step 3 : Compare bond lengths/angles with related benzoxazine derivatives (e.g., 6-Chloro-2H-1,4-benzoxazin-3(4H)-one) to identify conformational outliers .
Q. What experimental approaches address conflicting reports on the compound’s bioactivity in pharmacological assays?
- Methodology :
- Step 1 : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability. For example, use HEK293 cells for consistent receptor-binding studies.
- Step 2 : Validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Step 3 : Investigate metabolite interference using LC-MS/MS, as hydrochloride salts may dissociate in physiological buffers .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
